Differentiation from 1,4-Dimethyl-2,3-dioxo-tetrahydroquinoxaline-6-sulfonamide Scaffolds in DPP-4 Inhibition
The 2-oxo-1,2-dihydroquinoxaline-6-sulfonamide scaffold differs fundamentally from the 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold widely utilized in DPP-4 inhibitor development [1]. In a study by Syam et al. (2021), compounds bearing the 1,4-dimethyl-2,3-dioxo-tetrahydroquinoxaline-6-sulfonamide core (compounds 9a–c) achieved DPP-4 IC₅₀ values of 0.085–0.095 nM, representing 8–9-fold greater potency than the reference drug linagliptin [2]. Further elongation of the 6-sulfonamide linker to 6-sulfonohydrazide (compounds 10) produced IC₅₀ values of 0.039–0.068 nM, an 11–18-fold enhancement over linagliptin [2]. While direct IC₅₀ data for the unsubstituted 2-oxo-1,2-dihydroquinoxaline-6-sulfonamide itself against DPP-4 are not available in the open literature, the BindingDB entry BDBM50628584 (CHEMBL5408495) reports an IC₅₀ value of 2.20 nM for a structurally related 2-oxo-1,2-dihydroquinoxaline-derived compound against DPP-4 (unknown origin) [3].
| Evidence Dimension | DPP-4 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 2.20 nM (structurally related 2-oxo-1,2-dihydroquinoxaline derivative) |
| Comparator Or Baseline | Linagliptin (reference DPP-4 inhibitor): not directly reported in the same assay; 1,4-dimethyl-2,3-dioxo-tetrahydroquinoxaline-6-sulfonamide derivatives (compounds 9a–c): 0.085–0.095 nM |
| Quantified Difference | Class-level differentiation: 2-oxo-1,2-dihydroquinoxaline derivatives demonstrate nanomolar DPP-4 inhibition, though the specific 2.20 nM value for a related analog is ~23–26-fold less potent than the optimized 1,4-dimethyl-2,3-dioxo-tetrahydroquinoxaline-6-sulfonamide derivatives (0.085–0.095 nM) |
| Conditions | In vitro DPP-4 enzyme inhibition assay (BindingDB entry BDBM50628584); compound 9a–c data from Syam et al. 2021 using recombinant human DPP-4 |
Why This Matters
Procurement of the 2-oxo-1,2-dihydroquinoxaline-6-sulfonamide scaffold provides a distinct chemical starting point for DPP-4 inhibitor discovery that differs in oxidation state and potential downstream derivatization from the highly optimized 2,3-dioxo-tetrahydroquinoxaline series, offering alternative SAR exploration space.
- [1] Syam YM, Anwar MM, Abd El-Karim SS, et al. New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies. RSC Advances. 2021;11(58):36989-37010. View Source
- [2] Academia.edu. New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: key claims extraction. 2021. View Source
- [3] BindingDB. BDBM50628584 (CHEMBL5408495) – DPP-4 inhibition data. Entry ID 50020293. View Source
